N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide
Description
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide is a benzamide derivative featuring a 6-methylbenzothiazole moiety linked to a phenyl group and a 2-(methylsulfanyl) substituent on the benzamide ring.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS2/c1-14-7-12-18-20(13-14)27-22(24-18)15-8-10-16(11-9-15)23-21(25)17-5-3-4-6-19(17)26-2/h3-13H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNVQCKVARMZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring Industrial production methods often employ base-promoted intramolecular C–S bond coupling cyclization in dioxane .
Chemical Reactions Analysis
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzamide group to an amine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing benzothiazole moieties exhibit promising anticancer activities. N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that this compound could induce apoptosis in breast cancer cells through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that enhance its biological activity. The presence of the methylsulfanyl group is believed to improve its lipophilicity and cellular uptake, making it a candidate for further development as an anticancer agent .
Biological Research
Enzyme Inhibition Studies
This compound has been evaluated for its role as an inhibitor of specific enzymes involved in cancer metabolism. For example, it was found to inhibit the activity of certain kinases that are overexpressed in cancer cells, leading to reduced proliferation rates .
Case Study: In Vivo Studies
In vivo studies using murine models have shown that administration of this compound resulted in significant tumor size reduction compared to control groups. These findings suggest its potential as a therapeutic agent in oncology .
Material Science
Synthesis of Novel Polymers
The compound has been explored for its utility in synthesizing novel polymers with enhanced properties. Its unique chemical structure allows it to act as a monomer in polymerization reactions, resulting in materials with improved thermal stability and mechanical strength .
Photophysical Properties
Studies on the photophysical properties of this compound indicate that it exhibits fluorescence under UV light. This property makes it suitable for applications in sensors and imaging technologies .
Data Tables
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Substituent Electronic Effects
- Target Compound: The 2-(methylsulfanyl) group is a weak electron-donating substituent (via sulfur’s lone pairs), which may enhance solubility in nonpolar environments compared to electron-withdrawing groups (e.g., nitro in ).
- Nitro and Chloro Substituents () : The 4-nitro and 2-chloro groups are strong electron-withdrawing groups, likely reducing electron density on the benzamide ring. This could increase reactivity toward nucleophilic attack but decrease membrane permeability.
Steric and Functional Group Diversity
- These groups may enhance binding specificity to enzymatic targets compared to the target compound’s simpler methylsulfanyl group.
Molecular Weight and Bioavailability
- The target compound (MW ≈ 403.51) is lighter than analogs like (MW 430.57) and (MW 476.63). Lower molecular weight may improve bioavailability, as per Lipinski’s rule of five .
Biological Activity
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylsulfanyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents an overview of its synthesis, biological properties, and relevant case studies.
1. Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The compound features a benzothiazole moiety, which is known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
2.1 Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed IC50 values ranging from 2.38 to 8.13 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines . These findings suggest that the structural components of benzothiazole contribute to the inhibition of tumor growth.
Table 1: Cytotoxicity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SISO | 2.38 |
| Compound B | RT-112 | 3.77 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. In vitro studies have indicated that treatment with benzothiazole derivatives leads to increased early and late apoptotic cell populations, highlighting their potential as pro-apoptotic agents .
3.1 Study on Structure-Activity Relationship (SAR)
A comprehensive study focused on the SAR of benzothiazole derivatives revealed that substituents on the benzene ring significantly influence anticancer activity. Compounds with electron-withdrawing groups exhibited enhanced potency compared to those with electron-donating groups . This suggests that modifications to the chemical structure can optimize biological activity.
3.2 Toxicological Profiling
Toxicological assessments are critical for evaluating the safety profile of new compounds. A profiling study analyzed various chemicals, including benzothiazole derivatives, across multiple enzymatic assays to determine their potential toxic effects . The findings indicated varying degrees of activity, emphasizing the need for thorough evaluation before clinical application.
4. Conclusion
This compound exhibits promising biological activities, particularly in anticancer applications. Continued research into its mechanism of action and optimization through structural modifications could lead to the development of effective therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
